molecular formula C18H15N5O3 B4444487 2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid

2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid

Cat. No.: B4444487
M. Wt: 349.3 g/mol
InChI Key: RACNALUYGAMCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid is a chemical compound known for its intricate structure and versatility in various scientific fields It comprises a phenyl group, a triazolo ring, and a pyrimidinyl ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid typically involves multi-step procedures starting with commercially available precursors. A common route includes the condensation of an appropriate pyrimidinylamine with a triazole derivative, followed by cyclization and subsequent introduction of the butanoic acid moiety. Reaction conditions often include refluxing in organic solvents such as ethanol or dimethylformamide and the use of catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors, which allow for better control of reaction parameters and improved yields. Scaling up the synthesis may also involve the use of solid-supported catalysts to facilitate separation and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can yield alcohols or amines, depending on the conditions and reagents used.

  • Substitution: Substitution reactions typically involve the replacement of a hydrogen atom with various functional groups, such as halogens or nitro groups.

Common Reagents and Conditions:
  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution Reagents: N-bromosuccinimide (NBS), nitronium tetrafluoroborate (NO2BF4)

Major Products Formed: The major products from these reactions depend on the starting material and reaction conditions. For instance, oxidation may yield phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7-yl ketone, while reduction could produce phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7-yl alcohol.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound serves as a valuable intermediate in the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The biological relevance of this compound is explored in various studies, particularly in enzyme inhibition and protein binding assays. Its ability to interact with biomolecules makes it a candidate for drug development.

Medicine: The pharmaceutical potential of this compound includes its use as a scaffold in the design of new therapeutic agents. It has shown promise in preliminary studies for targeting specific diseases and conditions.

Industry: Industrially, 2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid is used in the development of specialized polymers and materials with unique properties.

Mechanism of Action

The compound exerts its effects through the interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thus preventing substrate access. The pathways involved in its mechanism of action often relate to signal transduction or metabolic processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

When compared to similar compounds, such as other pyrimidinyl-triazolo derivatives, 2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid stands out due to its specific substitution pattern and the resulting chemical and biological properties. Similar compounds might include:

  • Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives

  • 2-phenyl-1,2,4-triazolo[1,5-a]pyrimidine analogues

  • 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine derivatives

These compounds share structural similarities but differ in their chemical reactivity and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-(10-oxo-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-2-13(17(25)26)22-9-8-14-12(16(22)24)10-19-18-20-15(21-23(14)18)11-6-4-3-5-7-11/h3-10,13H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACNALUYGAMCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid
Reactant of Route 3
2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid
Reactant of Route 4
Reactant of Route 4
2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid
Reactant of Route 5
Reactant of Route 5
2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid
Reactant of Route 6
2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid

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